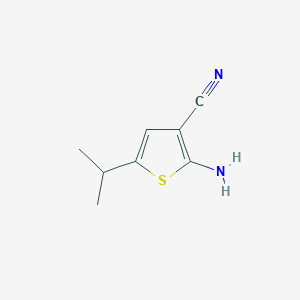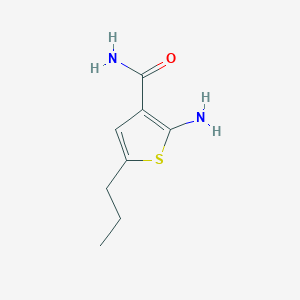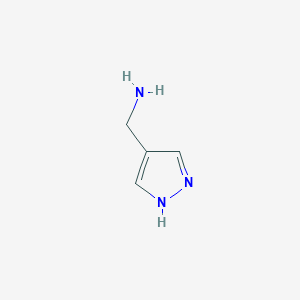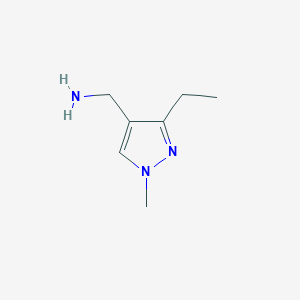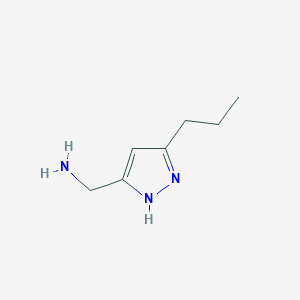
4-(メチルスルホニル)ピペリジン塩酸塩
概要
説明
4-(Methylsulfonyl)piperidine hydrochloride, or 4-MSPH, is a synthetic compound used in scientific research and lab experiments. It is a white, crystalline powder that is odorless and soluble in water. It is a common reagent in organic synthesis and a key component in many pharmaceuticals. 4-MSPH has a variety of uses in scientific research and lab experiments, including synthesis, biochemical and physiological effects, and mechanism of action.
科学的研究の応用
製薬用途
ピペリジン誘導体は、20種類以上の医薬品のクラスに存在します . 製薬業界で重要な役割を果たしています . 例えば、様々な薬の合成に使用されています。なぜなら、様々な生物学的活性を持っているからです .
抗癌用途
ピペリジンの誘導体は、抗癌作用を持つことが報告されています . 新しい癌治療薬の開発に利用できる可能性があります .
降圧用途
ピペリジン誘導体は、降圧効果も持っています . つまり、高血圧の治療に使用できる可能性があります .
抗潰瘍用途
これらの化合物は、抗潰瘍作用を持つことがわかっています . したがって、潰瘍の治療薬の開発に使用できる可能性があります .
抗菌用途
ピペリジン誘導体は、抗菌作用を持っています . 新しい抗菌剤の開発に利用できる可能性があります .
生物活性化合物の合成
ピペリジンは、薬剤設計のための最も重要な合成フラグメントの1つです . 様々なピペリジン誘導体の生成につながる分子内反応と分子間反応に使用されています:置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノン .
Safety and Hazards
The safety information for 4-(Methylsulfonyl)piperidine hydrochloride indicates that it is harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is commonly used as an intermediate in organic synthesis, particularly in the synthesis of various compounds in pharmaceuticals and pesticides .
Pharmacokinetics
Its physico-chemical properties such as density (118±01 g/cm3), boiling point (3369±310 °C), and solubility in organic solvents like chloroform, dichloromethane, and ethanol may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)piperidine hydrochloride. For instance, it should be stored at 2-8°C and protected from light . Additionally, it should be handled carefully to avoid contact with strong oxidants and high temperatures .
生化学分析
Biochemical Properties
4-(Methylsulfonyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a crosslinking agent for polymers, which can influence the structure and function of proteins . The nature of these interactions often involves the formation of covalent bonds, which can stabilize or modify the activity of the target biomolecules.
Cellular Effects
The effects of 4-(Methylsulfonyl)piperidine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Methylsulfonyl)piperidine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylsulfonyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 4-(Methylsulfonyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating a dose-dependent response.
Metabolic Pathways
4-(Methylsulfonyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of 4-(Methylsulfonyl)piperidine hydrochloride within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(Methylsulfonyl)piperidine hydrochloride is important for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
4-methylsulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYVXDXUNMQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479611-96-6 | |
| Record name | 4-methanesulfonylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)


